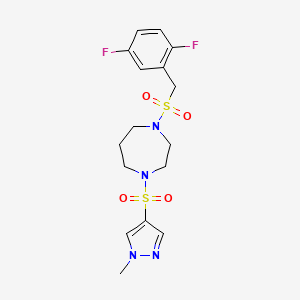

1-((2,5-difluorobenzyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Description

1-((2,5-Difluorobenzyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with two sulfonyl groups. The first sulfonyl group is attached to a 2,5-difluorobenzyl moiety, while the second is linked to a 1-methyl-1H-pyrazol-4-yl group.

Properties

IUPAC Name |

1-[(2,5-difluorophenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2N4O4S2/c1-20-11-15(10-19-20)28(25,26)22-6-2-5-21(7-8-22)27(23,24)12-13-9-14(17)3-4-16(13)18/h3-4,9-11H,2,5-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYHZYUTYHUGGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2,5-difluorobenzyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS Number: 2034545-13-4) is a sulfonamide compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: CHFNOS

- Molecular Weight: 434.5 g/mol

- Structural Formula:

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Research indicates that compounds with similar structures can act as inhibitors of leukocyte function-associated antigen 1 (LFA-1), which plays a crucial role in immune response modulation .

Anticancer Properties

Recent studies have shown that related diazepane derivatives exhibit significant anticancer activity. For instance, modifications in the diazepane structure have led to compounds that effectively inhibit tumor growth in vitro and in vivo models. These compounds often target pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties. Compounds similar to 1-((2,5-difluorobenzyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane have demonstrated efficacy against various bacterial strains, suggesting a potential role as antibacterial agents.

Study on LFA-1 Inhibition

A study published in PubMed explored the synthesis and biological evaluation of 1,4-diazepane derivatives as LFA-1 inhibitors. The findings suggest that structural modifications can significantly enhance binding affinity and inhibitory potency against LFA-1, which is critical for immune cell adhesion and migration .

Neuropharmacological Evaluation

Another research effort focused on the neuropharmacological properties of diazepane derivatives. The study indicated that these compounds could modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are vital for treating psychiatric disorders .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with diazepane structures exhibit promising anticancer properties. The sulfonamide groups may enhance the binding affinity to target proteins involved in cancer progression. Studies have shown that similar sulfonamide derivatives can inhibit specific enzymes crucial for tumor growth.

Antimicrobial Properties : The sulfonamide functional group is known for its antibacterial activity. This compound could be explored for its potential to combat resistant bacterial strains, particularly in developing new antibiotics.

Neuropharmacology : Diazepane derivatives are often investigated for their neuroactive properties. This compound may exhibit effects on neurotransmitter systems, making it a candidate for further studies in treating neurological disorders.

Material Science

Polymer Chemistry : The unique structure of 1-((2,5-difluorobenzyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can be utilized in the synthesis of advanced polymer materials. Its ability to form stable bonds can lead to the development of high-performance polymers with tailored properties for applications in electronics and coatings.

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of diazepane-based compounds and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structural motifs to 1-((2,5-difluorobenzyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane exhibited significant antiproliferative effects (IC50 values in the low micromolar range) against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

A study published in Antibiotics examined the antibacterial properties of sulfonamide derivatives. The findings suggested that compounds structurally related to 1-((2,5-difluorobenzyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to inhibition of folate synthesis pathways .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound’s closest structural analogue is 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane (CAS: 2034338-00-4, ), which shares the 1,4-diazepane core and pyrazole-sulfonyl substituent but replaces the 2,5-difluorobenzyl group with a pyrrolidine-sulfonyl moiety.

Table 1: Structural and Molecular Comparison

Functional Implications of Substituent Differences

- 2,5-Difluorobenzyl vs. Pyrrolidine :

The 2,5-difluorobenzyl group introduces aromaticity and fluorine atoms , enhancing binding to hydrophobic pockets in target proteins (e.g., kinases) and improving metabolic stability compared to the aliphatic pyrrolidine group . Fluorine’s electron-withdrawing effects may also influence electronic interactions in the diazepane core. - Pyrazole-Sulfonyl Commonality :

Both compounds retain the 1-methyl-pyrazole-sulfonyl group, which likely contributes to hydrogen-bond acceptor capacity and solubility modulation .

Comparison with Other Diazepane Derivatives

describes diazepane derivatives such as 4g and 4h , which incorporate coumarin and tetrazole moieties. These compounds differ significantly in substituent complexity and pharmacological targets (e.g., coumarin derivatives often target anticoagulant pathways). However, they highlight the versatility of the diazepane scaffold in accommodating diverse functional groups .

Q & A

Q. Why do crystallographic studies of similar diazepane derivatives show conflicting torsion angles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.